Cas no 99171-12-7 ((2-aminopyrimidin-4-yl)phosphonic acid)

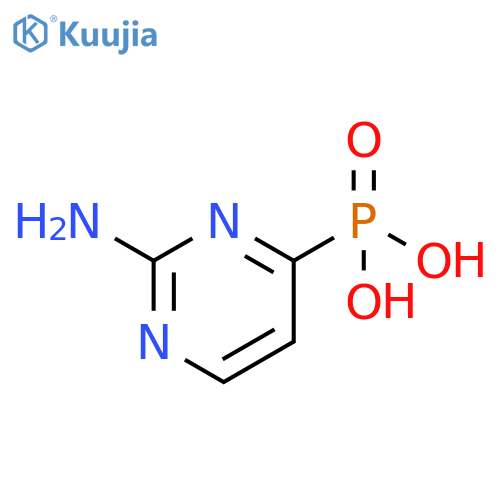

99171-12-7 structure

商品名:(2-aminopyrimidin-4-yl)phosphonic acid

CAS番号:99171-12-7

MF:C4H6N3O3P

メガワット:175.082500934601

MDL:MFCD20706339

CID:5242008

PubChem ID:124707852

(2-aminopyrimidin-4-yl)phosphonic acid 化学的及び物理的性質

名前と識別子

-

- Phosphonic acid, P-(2-amino-4-pyrimidinyl)-

- (2-aminopyrimidin-4-yl)phosphonic acid

-

- MDL: MFCD20706339

- インチ: 1S/C4H6N3O3P/c5-4-6-2-1-3(7-4)11(8,9)10/h1-2H,(H2,5,6,7)(H2,8,9,10)

- InChIKey: GVDPFALIUBQQIM-UHFFFAOYSA-N

- ほほえんだ: P(C1C=CN=C(N)N=1)(=O)(O)O

(2-aminopyrimidin-4-yl)phosphonic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-298744-0.5g |

(2-aminopyrimidin-4-yl)phosphonic acid |

99171-12-7 | 95.0% | 0.5g |

$1849.0 | 2025-03-19 | |

| Enamine | EN300-298744-10g |

(2-aminopyrimidin-4-yl)phosphonic acid |

99171-12-7 | 95% | 10g |

$10196.0 | 2023-09-06 | |

| 1PlusChem | 1P01B5GZ-500mg |

(2-aminopyrimidin-4-yl)phosphonic acid |

99171-12-7 | 95% | 500mg |

$2348.00 | 2024-04-19 | |

| Enamine | EN300-298744-5g |

(2-aminopyrimidin-4-yl)phosphonic acid |

99171-12-7 | 95% | 5g |

$6876.0 | 2023-09-06 | |

| A2B Chem LLC | AV99123-250mg |

(2-aminopyrimidin-4-yl)phosphonic acid |

99171-12-7 | 95% | 250mg |

$1270.00 | 2024-07-18 | |

| 1PlusChem | 1P01B5GZ-1g |

(2-aminopyrimidin-4-yl)phosphonic acid |

99171-12-7 | 95% | 1g |

$2993.00 | 2024-04-19 | |

| 1PlusChem | 1P01B5GZ-50mg |

(2-aminopyrimidin-4-yl)phosphonic acid |

99171-12-7 | 95% | 50mg |

$840.00 | 2024-04-19 | |

| 1PlusChem | 1P01B5GZ-250mg |

(2-aminopyrimidin-4-yl)phosphonic acid |

99171-12-7 | 95% | 250mg |

$1512.00 | 2024-04-19 | |

| Enamine | EN300-298744-0.1g |

(2-aminopyrimidin-4-yl)phosphonic acid |

99171-12-7 | 95.0% | 0.1g |

$822.0 | 2025-03-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01027489-1g |

(2-Aminopyrimidin-4-yl)phosphonic acid |

99171-12-7 | 95% | 1g |

¥15285.0 | 2024-04-17 |

(2-aminopyrimidin-4-yl)phosphonic acid 関連文献

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

99171-12-7 ((2-aminopyrimidin-4-yl)phosphonic acid) 関連製品

- 5587-61-1(Triisocyanato(methyl)silane)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:99171-12-7)(2-aminopyrimidin-4-yl)phosphonic acid

清らかである:99%

はかる:1g

価格 ($):1836.0